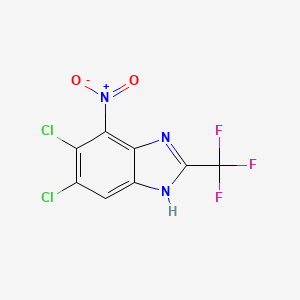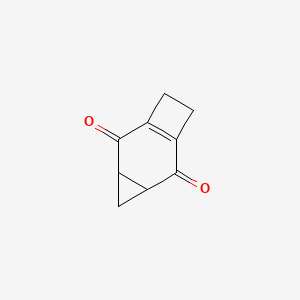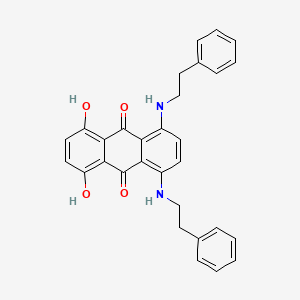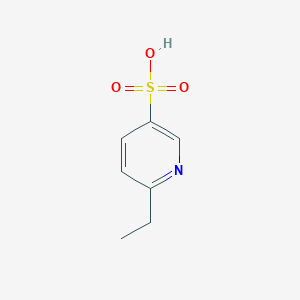
Iron, bis(benzenamine)(ethanedioato(2-)-O,O')-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- is a coordination compound featuring iron as the central metal ion, coordinated with benzenamine and ethanedioato ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- typically involves the reaction of iron salts with benzenamine and ethanedioato ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the proper formation of the coordination complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous monitoring systems to maintain optimal conditions throughout the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, changing its oxidation state and altering the compound’s properties.
Reduction: Similarly, the iron center can be reduced, affecting the overall reactivity of the compound.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands that can replace the existing ones in the coordination sphere. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction could result in iron(II) complexes. Substitution reactions yield new coordination compounds with different ligands.
Applications De Recherche Scientifique
Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- has several applications in scientific research:
Mécanisme D'action
The mechanism by which Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- exerts its effects involves the interaction of the iron center with various molecular targets. The iron ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the ligands can influence the compound’s reactivity and stability, affecting its overall behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine: These compounds exhibit high-temperature spin crossover and have been studied for their unique magnetic properties.
Iron(II) closo-borate complexes with 2,6-bis(benzimidazol-2-yl)pyridine:
Uniqueness
Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity. The presence of both benzenamine and ethanedioato ligands allows for a versatile range of reactions and applications, setting it apart from other iron coordination compounds.
Propriétés
Numéro CAS |
74910-18-2 |
|---|---|
Formule moléculaire |
C14H14FeN2O4 |
Poids moléculaire |
330.12 g/mol |
Nom IUPAC |
aniline;iron(2+);oxalate |
InChI |
InChI=1S/2C6H7N.C2H2O4.Fe/c2*7-6-4-2-1-3-5-6;3-1(4)2(5)6;/h2*1-5H,7H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |
Clé InChI |
YUDQUWGNDZMLHC-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


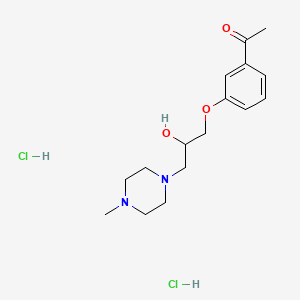

![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)


![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)
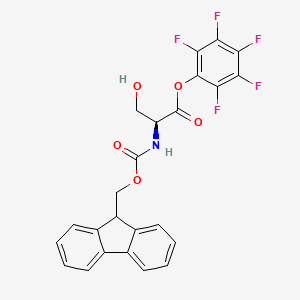
![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
